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Puromycin-bis(PEG2-amide)-

Biotin

Cat. No.: B15545252 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Puromycin-bis(PEG2-amide)-Biotin is a specialized chemical probe designed for the

investigation of global and cell-specific protein synthesis. As a derivative of the

aminonucleoside antibiotic puromycin, this molecule acts as a structural mimic of the 3' end of

aminoacyl-tRNA. This property allows it to enter the A-site of a translating ribosome and

become covalently incorporated into the C-terminus of a nascent polypeptide chain. The

resulting premature termination of translation effectively tags the newly synthesized protein with

a biotin molecule. The dual polyethylene glycol (PEG2) linkers provide spacing and flexibility,

facilitating the subsequent detection and isolation of these tagged proteins through the high-

affinity interaction between biotin and streptavidin. This guide provides a comprehensive

overview of the key features, technical data, and experimental protocols associated with the

use of Puromycin-bis(PEG2-amide)-Biotin for studying the translatome.

Core Features and Chemical Properties
Puromycin-bis(PEG2-amide)-Biotin is a high-purity reagent crucial for the sensitive detection

of newly synthesized proteins. Its chemical structure is designed to maximize efficiency and

accessibility for downstream applications.
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Property Value Source

Molecular Formula C46H71N13O13S [1]

Molecular Weight 1046.20 g/mol [1]

Purity 99.86%

CAS Number 2379889-82-2 [1]

Form Solid

Solubility
Soluble in DMSO (e.g., 10 mM

solution)

Storage

Stock solutions can be stored

at -20°C for one month or

-80°C for up to six months.

Mechanism of Action: Tagging Nascent Polypeptide
Chains
Puromycin-bis(PEG2-amide)-Biotin functions by integrating into nascent polypeptide chains

during active mRNA translation. This process effectively "tags" proteins that are being

synthesized.

Ribosome A-Site Entry: As a structural analog of tyrosyl-tRNA, the puromycin moiety of the

molecule enters the acceptor (A) site of the ribosome.

Peptidyl Transfer: The ribosome catalyzes the formation of a peptide bond between the C-

terminus of the growing polypeptide chain (in the P-site) and the amino group of the

puromycin analog.

Translation Termination: This incorporation of the puromycin analog results in the premature

termination of translation, as it lacks the necessary structure to allow for the translocation of

the ribosome and the continuation of the polypeptide chain.

Biotin Tagging: The newly synthesized, truncated polypeptide is released from the ribosome,

now bearing a C-terminal biotin tag.
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Mechanism of nascent peptide tagging by Puromycin-bis(PEG2-amide)-Biotin.

Experimental Applications and Protocols
The primary application of Puromycin-bis(PEG2-amide)-Biotin is in the labeling and

subsequent isolation of newly synthesized proteins. While its use in single-cell translationome

sequencing is an emerging application, a well-established and detailed protocol for a similar

methodology, Puromycin-associated Nascent Chain Proteomics (PUNCH-P), provides a robust

framework for its use in bulk cell or tissue samples.[2]
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Puromycin-associated Nascent Chain Proteomics
(PUNCH-P) Protocol
This protocol details the steps for isolating and identifying newly synthesized proteins from

cultured cells using a biotinylated puromycin derivative.[2]

1. Cell Lysis and Isolation of Ribosome-Nascent Chain Complexes:

Objective: To gently lyse cells while keeping ribosome-nascent chain complexes intact.

Procedure:

Harvest cultured cells and wash with ice-cold PBS containing cycloheximide (a translation

elongation inhibitor) to freeze ribosomes on the mRNA.

Lyse the cells in a hypotonic lysis buffer.

Centrifuge the lysate to pellet nuclei and mitochondria.

Layer the supernatant onto a sucrose cushion and perform ultracentrifugation to pellet the

ribosomes and associated nascent chains.

2. In Vitro Puromycylation:

Objective: To label the nascent polypeptide chains with biotin-puromycin.

Procedure:

Resuspend the ribosome pellet in a reaction buffer.

Add Puromycin-bis(PEG2-amide)-Biotin to the resuspended ribosomes.

Incubate the reaction to allow for the incorporation of the biotinylated puromycin into the

nascent chains.

3. Affinity Purification of Biotin-Labeled Peptides:

Objective: To isolate the biotin-tagged nascent proteins.
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Procedure:

Add streptavidin-coated magnetic beads to the reaction mixture.

Incubate to allow the biotin-tagged peptides to bind to the streptavidin beads.

Wash the beads extensively to remove non-specifically bound proteins.

4. Sample Preparation for Mass Spectrometry:

Objective: To digest the purified proteins into peptides for mass spectrometry analysis.

Procedure:

Perform on-bead digestion of the captured proteins using an enzyme such as trypsin.

Collect the resulting peptides.

5. LC-MS/MS Analysis:

Objective: To identify and quantify the nascent proteins.

Procedure:

Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-

MS/MS).

Use bioinformatics software to identify the proteins and quantify their relative abundance,

providing a snapshot of the cellular translatome.
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Experimental workflow for PUNCH-P using Puromycin-bis(PEG2-amide)-Biotin.

Considerations for Single-Cell Applications
Adapting this workflow for single-cell analysis presents unique challenges, primarily related to

the minute amount of starting material. While a standardized protocol for single-cell

translationome sequencing using Puromycin-bis(PEG2-amide)-Biotin is not yet widely

established, the general principles would involve:
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Cell Isolation: Isolation of single cells, for example, using fluorescence-activated cell sorting

(FACS) or microfluidic devices.

Highly Efficient Lysis and Labeling: Miniaturized and highly efficient methods for cell lysis and

puromycylation in small volumes.

Sensitive Detection: Ultra-sensitive mass spectrometry or other detection methods capable

of analyzing the proteome of a single cell.

Quantitative Data and Optimization
The efficiency of nascent protein labeling can be influenced by several factors. Optimization of

these parameters is critical for obtaining reliable and reproducible results.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15545252?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
Recommended
Range/Consideration

Notes

Puromycin Concentration 1-10 µM in cell culture

Optimal concentration should

be determined empirically for

each cell line and experimental

condition. Higher

concentrations can lead to the

production of shorter, more

difficult-to-detect polypeptides.

[2]

Labeling Time 30 minutes to 2 hours

Shorter incubation times

provide a more accurate

snapshot of the translatome at

a specific moment. Longer

times may be necessary for

detecting less abundant

proteins but can also lead to

degradation of the labeled

peptides.[2]

Cell Type
Applicable to a wide range of

mammalian cell lines

The rate of protein synthesis

and the permeability of the cell

membrane to puromycin can

vary between cell types,

necessitating optimization of

labeling conditions.

Conclusion
Puromycin-bis(PEG2-amide)-Biotin is a powerful tool for the study of protein synthesis. Its

ability to specifically label and enable the isolation of nascent polypeptide chains provides

researchers with a direct method to investigate the cellular translatome. The well-established

PUNCH-P protocol offers a detailed methodology for its application in bulk samples, and the

principles of this technique are being adapted for the exciting and rapidly developing field of

single-cell proteomics. Careful optimization of experimental conditions is key to leveraging the
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full potential of this versatile reagent in elucidating the dynamics of protein synthesis in health

and disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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